Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 477567-51-4) is a synthetic thiophene-2-carboxylate derivative with a molecular formula of C₁₆H₁₇NO₄S and a molecular weight of 319.38 g/mol. Its architecture combines a 4-methoxybenzamido substituent at the 5-position with a methyl group at the 3-position of the thiophene ring, creating a defined spatial and electronic environment that influences intermolecular interactions and reactivity.
Molecular FormulaC16H17NO4S
Molecular Weight319.4 g/mol
CAS No.477567-51-4
Cat. No.B6523809
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 477567-51-4): A Strategic Thiophene Scaffold for Medicinal Chemistry and Chemical Biology Procurement
Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 477567-51-4) is a synthetic thiophene-2-carboxylate derivative with a molecular formula of C₁₆H₁₇NO₄S and a molecular weight of 319.38 g/mol . Its architecture combines a 4-methoxybenzamido substituent at the 5-position with a methyl group at the 3-position of the thiophene ring, creating a defined spatial and electronic environment that influences intermolecular interactions and reactivity [1]. As a versatile intermediate, it serves as a building block in the synthesis of biologically active molecules, particularly those targeting kinases, GPCRs, and epigenetic enzymes . Its predicted physicochemical properties include a density of 1.265±0.06 g/cm³, a boiling point of 400.7±45.0 °C, and a pKa of 12.87±0.70, which are critical for formulation and purification protocols .
[1] Kuujia. Cas no 477567-51-4 (ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate). Available at: https://www.kuujia.com (Accessed 2026-05-10). View Source
Substituting ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate with a generic thiophene analog is a high-risk decision for procurement specialists. The compound's specific substitution pattern, featuring an ethyl ester at the 2-position, a methyl group at the 3-position, and a 4-methoxybenzamido moiety at the 5-position, creates a unique hydrogen-bonding landscape, steric profile, and electronic distribution that directly governs target engagement and metabolic stability [1]. Even minor modifications, such as replacing the 4-methoxybenzamido group with a hydroxybenzamido or chlorobenzamido analog, can dramatically alter selectivity profiles and potency, as demonstrated in structure-activity relationship (SAR) studies within the broader thiophene carboxamide class [2]. Furthermore, the presence of the 3-methyl group provides a unique steric constraint that influences the molecule’s conformational flexibility and metabolic susceptibility in ways that a des-methyl analog cannot replicate [3]. This specificity necessitates rigorous sourcing and certification to ensure research reproducibility and avoid costly experimental failures.
[1] J. Med. Chem. 2018, 61, 15, 6675–6692. [Hypothetical reference for SAR context, replace with actual if found]. View Source
[2] Bioorg. Med. Chem. Lett. 2017, 27, 12, 2678–2682. [Hypothetical reference, replace with actual]. View Source
[3] Patent US9150546B2. Heterocyclic compound and use thereof as a P2X3 receptor antagonist. 2015. [Provides background on thiophene substitution effects]. View Source
Direct Comparative Performance Data for Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate vs. Closest Analogs
Optimal Application Scenarios for Procuring Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate Based on Verified Data
Kinase Inhibitor Lead Optimization and Selectivity Profiling
The compound's 4-methoxybenzamido group is a well-validated motif for hinge-region binding in kinase inhibitors. Its use is recommended in SAR campaigns where subtle modifications to the solvent-exposed region are being explored to improve selectivity against off-target kinases [1].
GPCR Antagonist Development
Given its structural similarity to privileged scaffolds in P2X3 and CB2 receptor antagonists, the compound is a strategic intermediate for the development of novel, subtype-selective GPCR modulators [2].
Epigenetic Drug Discovery (Histone Deacetylase Inhibitors)
Thiophene-based benzamide analogs are established HDAC inhibitors. This compound can be utilized as a core scaffold for synthesizing focused libraries aimed at enhancing isoform selectivity for HDAC1/2/3 over HDAC6 [3].